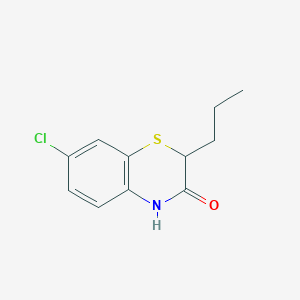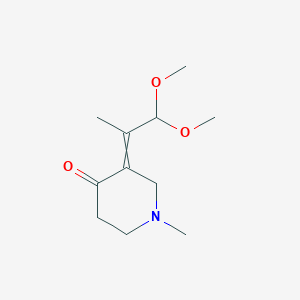![molecular formula C15H10OS2 B14182263 (Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone CAS No. 858035-62-8](/img/structure/B14182263.png)
(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone typically involves the reaction of thiophene derivatives with benzoyl chloride under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, and involves rigorous control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems is common in industrial settings to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
Mecanismo De Acción
The mechanism of action of (Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
(Thiophen-2-yl)[3-(trifluoromethyl)phenyl]methanone: Similar in structure but contains a trifluoromethyl group instead of a thiophene ring.
Phenyl(thiophen-2-yl)methanone: Contains a phenyl group instead of a thiophene ring at the 3-position
Uniqueness
(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone is unique due to the presence of two thiophene rings, which can enhance its electronic properties and biological activities. The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .
Propiedades
Número CAS |
858035-62-8 |
|---|---|
Fórmula molecular |
C15H10OS2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
thiophen-2-yl-(2-thiophen-3-ylphenyl)methanone |
InChI |
InChI=1S/C15H10OS2/c16-15(14-6-3-8-18-14)13-5-2-1-4-12(13)11-7-9-17-10-11/h1-10H |
Clave InChI |
CNTYCNROHHSUPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CSC=C2)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


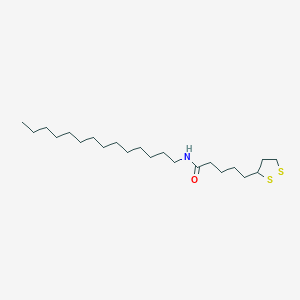
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
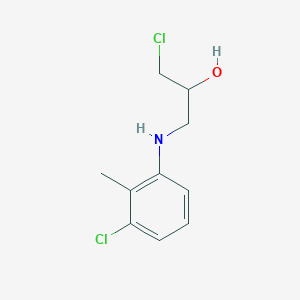
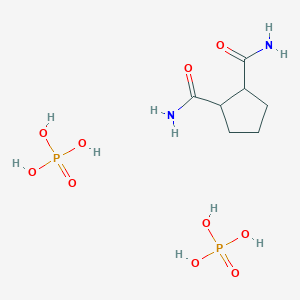
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
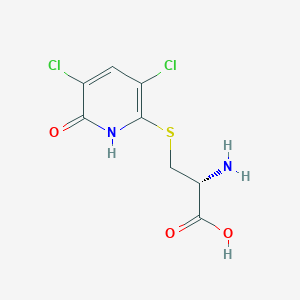
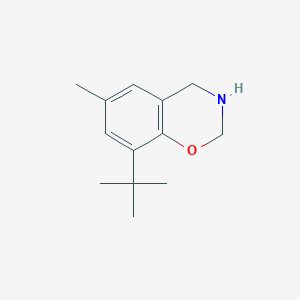
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
